Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13782567
InChI: InChI=1S/C16H12BrNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Br
Molecular Formula: C16H12BrNO2S
Molecular Weight: 362.2 g/mol

Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate

CAS No.:

Cat. No.: VC13782567

Molecular Formula: C16H12BrNO2S

Molecular Weight: 362.2 g/mol

* For research use only. Not for human or veterinary use.

Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate -

Specification

Molecular Formula C16H12BrNO2S
Molecular Weight 362.2 g/mol
IUPAC Name benzyl N-(5-bromo-1-benzothiophen-2-yl)carbamate
Standard InChI InChI=1S/C16H12BrNO2S/c17-13-6-7-14-12(8-13)9-15(21-14)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Standard InChI Key YTZRQQZGMXDBHB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Br
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC(=C3)Br

Introduction

Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate is a chemical compound that belongs to the carbamate class. It is specifically a phenylmethyl ester of carbamic acid, where the carbamate moiety is attached to a 5-bromobenzo[b]thien-2-yl group. This compound is of interest in organic chemistry due to its unique structure and potential applications in pharmaceuticals or materials science.

Synthesis and Preparation

The synthesis of Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate typically involves the reaction of 5-bromobenzo[b]thien-2-amine with phenylmethyl chloroformate in the presence of a base. This reaction is a common method for forming carbamates from amines.

Potential Applications

While specific applications of Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate are not widely documented, compounds with similar structures are often explored for their biological activities, such as anticancer or antimicrobial properties. The presence of a bromine atom and the benzo[b]thiophene ring system could make it a candidate for further modification or as an intermediate in the synthesis of more complex molecules.

Data Table

PropertyValueSource
Molecular Weight362.24 g/mol
Physical AppearanceWhite powder
Chemical StructureCarbamate linked to 5-bromobenzo[b]thien-2-yl with phenylmethyl ester

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator